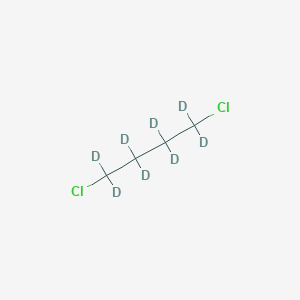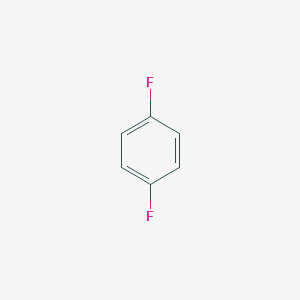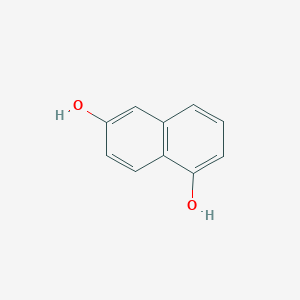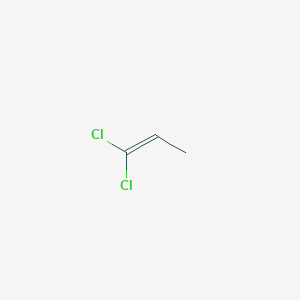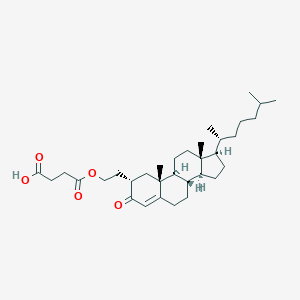
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid, also known as KO-947, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical And Physiological Effects
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to have various biochemical and physiological effects. In animal studies, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been found to reduce inflammation and oxidative stress, as well as improve insulin sensitivity. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Advantages And Limitations For Lab Experiments
One advantage of using 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to have low toxicity in animal studies. However, one limitation of using 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several potential future directions for research on 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid. One area of interest is the development of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid and its potential therapeutic applications in cancer and viral infections. Finally, the development of more soluble analogs of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid may improve its bioavailability and efficacy in vivo.
Synthesis Methods
The synthesis of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid involves the condensation of 3-oxocholest-4-en-2-ylamine with 5-oxoheptanoic acid. This reaction yields 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid as a white powder with a melting point of 141-143°C.
Scientific Research Applications
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In particular, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the replication of the hepatitis C virus and the growth of cancer cells in vitro.
properties
CAS RN |
134329-94-5 |
|---|---|
Product Name |
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid |
Molecular Formula |
C33H52O5 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
4-[2-[(2S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H52O5/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-24-19-29(34)23(16-18-38-31(37)14-13-30(35)36)20-33(24,5)28(25)15-17-32(26,27)4/h19,21-23,25-28H,6-18,20H2,1-5H3,(H,35,36)/t22-,23-,25+,26-,27+,28+,32-,33+/m1/s1 |
InChI Key |
SYQQWGGBOQFINV-FBWHQHKGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)CCOC(=O)CCC(=O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)CCOC(=O)CCC(=O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)CCOC(=O)CCC(=O)O)C |
synonyms |
7-(3-oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid OOOA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



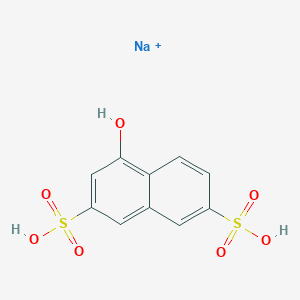
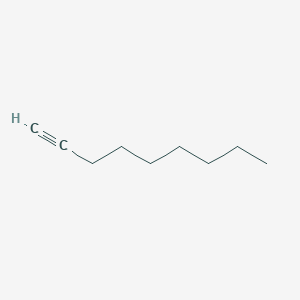
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)

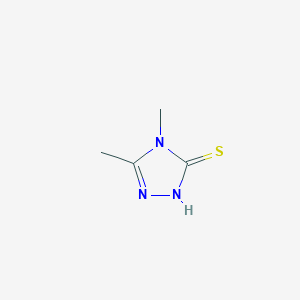
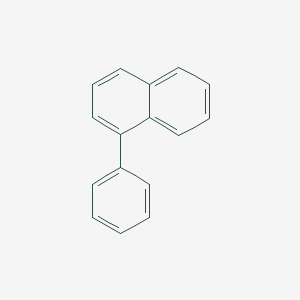
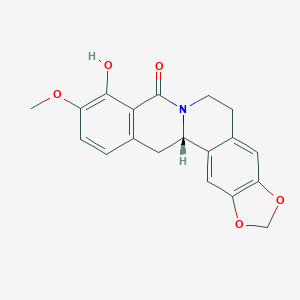
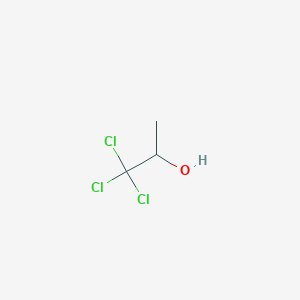
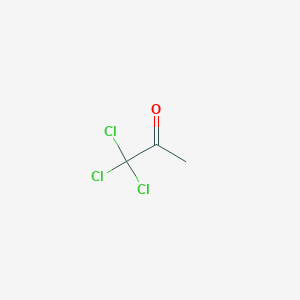
![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
